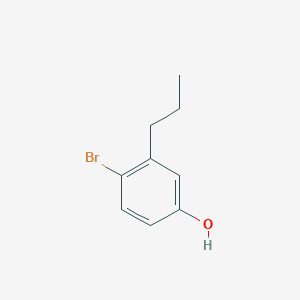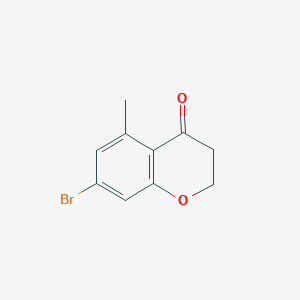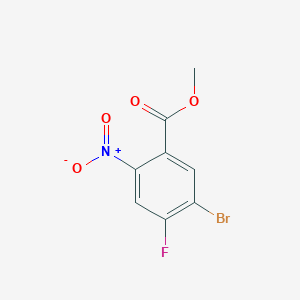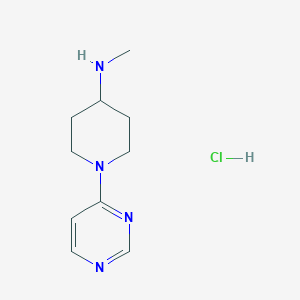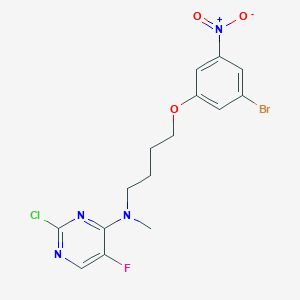
(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL is a chiral compound with a specific stereochemistry at the first carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with a fluorinated benzene derivative.
Amination: Introduction of the amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Chiral Resolution: The stereochemistry is controlled through chiral catalysts or chiral starting materials to ensure the (1S) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Techniques such as crystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of (1S)-1-(2-fluorophenyl)propan-2-one.
Reduction: Formation of (1S)-1-(2-fluorophenyl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
作用機序
The mechanism of action of (1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, influencing their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
(1R)-1-Amino-1-(2-fluorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(2-chlorophenyl)propan-2-OL: A similar compound with a chlorine substituent instead of fluorine.
1-Amino-1-(2-bromophenyl)propan-2-OL: A similar compound with a bromine substituent.
Uniqueness
(1S)-1-Amino-1-(2-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a fluorine atom, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
(1S)-1-amino-1-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6?,9-/m1/s1 |
InChIキー |
DWXYPVJJOLRWQJ-IOJJLOCKSA-N |
異性体SMILES |
CC([C@H](C1=CC=CC=C1F)N)O |
正規SMILES |
CC(C(C1=CC=CC=C1F)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride](/img/structure/B13043380.png)
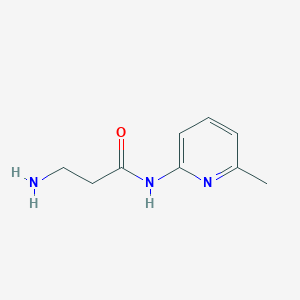
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)

